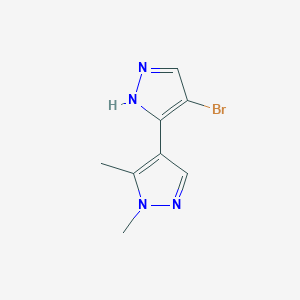

4-bromo-1',5'-dimethyl-1H,1'H-3,4'-bipyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromo-1H-pyrazol-5-yl)-1,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN4/c1-5-6(3-11-13(5)2)8-7(9)4-10-12-8/h3-4H,1-2H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYUFIIQECHWMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2=C(C=NN2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401266851 | |

| Record name | 4-Bromo-1′,5′-dimethyl-3,4′-bi-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006334-21-9 | |

| Record name | 4-Bromo-1′,5′-dimethyl-3,4′-bi-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006334-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1′,5′-dimethyl-3,4′-bi-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization Techniques for 4 Bromo 1 ,5 Dimethyl 1h,1 H 3,4 Bipyrazole Derivatives

Crystallographic Analysis of Bipyrazole Structures

Crystallographic techniques are paramount for obtaining definitive, high-resolution information about the atomic-level structure of molecules in the solid state.

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful method for the unambiguous determination of molecular structures. fzu.czcarleton.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional map of electron density can be generated, revealing the precise positions of atoms within the crystal lattice. fzu.cz This technique provides detailed information on bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. carleton.edu

For bipyrazole derivatives, SCXRD is crucial for understanding both the molecular geometry and the supramolecular architecture, which is dictated by intermolecular forces such as hydrogen bonding and stacking interactions. fzu.czresearchgate.net For instance, the analysis of a substituted 3,4'-bipyrazole derivative revealed that it crystallizes in a triclinic system with a P-1 space group. mdpi.comresearchgate.net The study of its crystal structure showed how individual molecules are connected through strong N-H···O hydrogen bonds, forming a stable network. mdpi.com The arrangement of molecules within the crystal, or molecular packing, is a key factor in understanding the physical properties of the compound. researchgate.net

The detailed geometric parameters obtained from SCXRD are essential for validating structures proposed by other spectroscopic methods and for providing an experimental basis for computational studies. mdpi.com

Interactive Table: Crystallographic Data for a Representative 3,4'-Bipyrazole Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.0023(4) |

| b (Å) | 11.9332(5) |

| c (Å) | 18.0128(7) |

| β (°) | 84.517(3) |

| Volume (ų) | 2339.40(16) |

| Z (Molecules per unit cell) | 4 |

Note: Data is for a representative substituted 3,4'-bipyrazole as reported in the literature. researchgate.net

Furthermore, pyrazole-containing compounds can exhibit tautomerism, a phenomenon where protons migrate between different positions, leading to structural isomers that can be in equilibrium. mdpi.com For pyrazoles, prototropic tautomerism is a well-known feature. acs.org While NMR is often used to study tautomeric equilibria in solution, crystallographic analysis can definitively identify the specific tautomeric form present in the solid state. mdpi.com The investigation of 4-halogenated-1H-pyrazoles, for example, has shown different hydrogen-bonding motifs depending on the halogen, with bromo and chloro analogs forming trimeric structures, while fluoro and iodo analogs form chain-like catemers. mdpi.com This highlights how subtle changes to the molecular structure can influence both conformation and intermolecular interactions. mdpi.com

Vibrational Spectroscopy for Probing Molecular Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds present, their environment, and intermolecular interactions, making them excellent tools for structural characterization.

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and investigating hydrogen bonding. frontiersin.org When molecules form hydrogen bonds, the frequency of the stretching vibration of the bond involved (e.g., N-H) is lowered and the absorption band broadens. quora.com This effect is clearly observable in the IR spectra of pyrazole (B372694) derivatives. mdpi.com

For example, the analysis of a series of 4-halogenated-1H-pyrazoles demonstrated distinct features in the N-H stretching region of their solid-state IR spectra, which correlated with their different hydrogen-bonding patterns (trimers vs. catemers) observed in the crystal structures. mdpi.com The specific frequencies and shapes of the vibrational bands can serve as fingerprints for particular supramolecular arrangements. mdpi.comfrontiersin.org Therefore, IR spectroscopy provides a direct link between the structural information from X-ray diffraction and the vibrational behavior of the molecule, confirming the presence and nature of hydrogen bonds in bipyrazole systems. acs.org

Interactive Table: Key IR Vibrational Modes in Pyrazole Systems

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

| N-H Stretch (H-bonded) | 3100 - 3200 | Indicates the presence of intermolecular hydrogen bonding. mdpi.com |

| C-H Stretch (Aromatic) | 3000 - 3150 | Corresponds to the C-H bonds within the pyrazole rings. |

| C=C and C=N Stretch | 1400 - 1650 | Characteristic of the pyrazole ring skeletal vibrations. |

| C-Br Stretch | 500 - 650 | Indicates the presence of the bromo substituent. |

Raman spectroscopy is a complementary technique to IR spectroscopy. vscht.cz It also probes molecular vibrations but is based on inelastic scattering of light rather than absorption. vscht.cz A key difference is that non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra, whereas they may be weak or absent in IR spectra. vscht.cz

For bipyrazole derivatives, Raman spectroscopy can provide valuable information about the skeletal vibrations of the pyrazole rings and the C-Br bond. libretexts.org The spectrum provides a characteristic "fingerprint" of the molecule, which can be used for identification. libretexts.org While specific research on the Raman spectrum of 4-bromo-1',5'-dimethyl-1H,1'H-3,4'-bipyrazole is not widely published, the technique is highly applicable for confirming the molecular backbone structure. Furthermore, advanced Raman techniques can be used to study materials in different states, often with minimal sample preparation. vscht.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Focus on advanced techniques, not basic shifts for identification)

While basic 1D ¹H and ¹³C NMR are standard for initial identification, the structural complexity of substituted bipyrazoles necessitates the use of advanced 2D NMR techniques for unambiguous structural elucidation. ipb.ptsemanticscholar.org These methods reveal through-bond and through-space correlations between nuclei, allowing for a complete and definitive assignment of the molecular structure in solution. ethz.ch

Key advanced NMR experiments for bipyrazole derivatives include:

Heteronuclear Multiple Bond Correlation (HMBC): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). It is exceptionally powerful for connecting different parts of a molecule. For this compound, HMBC would be used to confirm the connectivity between the two pyrazole rings and to definitively place the methyl and bromo substituents by correlating their protons (for methyl groups) or neighboring protons to the correct carbon atoms in the pyrazole skeletons. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space correlations between protons that are physically close to each other, typically within 5 Å. NOESY is crucial for determining the relative stereochemistry and conformation of the molecule in solution. It can be used to establish the spatial proximity between protons on the two different pyrazole rings, providing insight into the preferred rotational conformation around the C-C bond linking the rings. ethz.ch

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled to each other, typically on adjacent carbons, helping to map out the proton network within each individual pyrazole ring. ethz.ch

Together, these advanced techniques provide a detailed and robust picture of the molecular structure in solution, complementing the solid-state information obtained from X-ray crystallography. researchgate.net

Advanced NMR Experiments (e.g., 2D NMR for connectivity)

Two-dimensional (2D) NMR spectroscopy is an indispensable tool for establishing the precise molecular structure of this compound by mapping out the connectivity between atoms. researchgate.netipb.pt Unlike 1D NMR, which plots signal intensity against a single frequency axis, 2D NMR displays the spectrum on two frequency axes, revealing correlations between nuclei. youtube.comlibretexts.org

Correlation Spectroscopy (COSY) is a homonuclear experiment that identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). libretexts.orgsdsu.edu For a derivative of this compound, a COSY spectrum would be expected to show a correlation between the proton on the pyrazole ring (H-5) and any adjacent protons, though in the parent compound it is isolated.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.edu This experiment is crucial for assigning the carbon signals in the molecule by linking them to their attached protons. For instance, the HSQC spectrum would show cross-peaks connecting the N-methyl proton signals to their corresponding carbon signals and the C-methyl proton signal to its carbon.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings, typically over two or three bonds (²JCH, ³JCH). youtube.comsdsu.edu This is particularly powerful for identifying and connecting quaternary (non-protonated) carbons to nearby protons. For this compound, HMBC is essential for confirming the connectivity between the two pyrazole rings and assigning the quaternary carbons C-3, C-4, C-4', and C-5'. For example, the protons of the methyl group at C-5' would show HMBC correlations to carbons C-4' and C-5'. rsc.org

Table 1: Hypothetical ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound.

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | Key HMBC Correlations (¹H → ¹³C) |

| 3 | 149.5 | - | - | H-5, N-CH₃ |

| 4 | 95.0 | - | - | H-5, N-CH₃ |

| 5 | 130.0 | 7.85 | s | C-3, C-4 |

| 1'-N-CH₃ | 38.5 | 3.90 | s | C-5', C-1' Quaternary C |

| 3' | 148.0 | - | - | H-5', 1'-N-CH₃, 5'-CH₃ |

| 4' | 118.0 | - | - | H-5', 5'-CH₃ |

| 5' | 141.0 | - | - | H-5', 1'-N-CH₃, 5'-CH₃ |

| 5'-CH₃ | 12.5 | 2.40 | s | C-4', C-5' |

Solid-State NMR for Polycrystalline Samples

While solution-state NMR provides data on molecules in a dynamic, solvated environment, Solid-State NMR (SSNMR) offers atomic-level insight into the structure of materials in their solid, crystalline form. americanpharmaceuticalreview.com This is particularly important for studying phenomena like polymorphism, where a compound can exist in multiple crystal forms with different physical properties. For polycrystalline samples of this compound derivatives, SSNMR can reveal information about molecular packing, intermolecular interactions, and conformational differences that are averaged out in solution. acs.org

The most common technique is ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS). nih.gov Magic-angle spinning is used to average out anisotropic interactions that would otherwise lead to extremely broad signals, while cross-polarization enhances the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant nuclei like ¹H.

Differences in chemical shifts between the solution and solid-state spectra can indicate specific intermolecular interactions, such as hydrogen bonding or π-stacking, in the crystal lattice. nih.gov Furthermore, if multiple, distinct signals are observed for a single carbon in the SSNMR spectrum, it can indicate the presence of multiple, crystallographically inequivalent molecules in the unit cell or the existence of different polymorphs in the sample. researchgate.netamericanpharmaceuticalreview.com

Table 2: Illustrative Comparison of Solution vs. Solid-State ¹³C NMR Chemical Shifts for Key Carbons in a Bipyrazole Derivative.

| Carbon Position | δ ¹³C (ppm) in Solution (CDCl₃) | Hypothetical δ ¹³C (ppm) in Solid State (CP/MAS) | Potential Rationale for Shift Difference |

| C-3 | 149.5 | 151.2 | Change in electronic environment due to crystal packing forces. |

| C-4 (Bromo-substituted) | 95.0 | 94.5 | Minor shielding effect from adjacent molecule in the lattice. |

| C-4' | 118.0 | 120.5 (Signal 1), 121.8 (Signal 2) | Presence of two crystallographically inequivalent molecules in the unit cell. |

| C-5' | 141.0 | 143.8 | Deshielding due to intermolecular π-stacking interactions between pyrazole rings. |

Dynamic NMR for Conformational Studies

Bipyrazole compounds, as a class of biaryls, can exhibit restricted rotation about the single bond connecting the two heterocyclic rings (the C3-C4' bond). nih.gov This can give rise to atropisomers—stereoisomers resulting from hindered rotation that are stable enough to be isolated or observed. Dynamic NMR (DNMR) is the primary technique used to study such conformational dynamics. acs.org

By recording NMR spectra at various temperatures (Variable-Temperature NMR), one can observe changes in the appearance of signals corresponding to nuclei that exchange between different magnetic environments as the molecule rotates. unibas.it At low temperatures, rotation may be slow on the NMR timescale, resulting in separate, sharp signals for each conformer. As the temperature is raised, the rate of rotation increases, causing the signals to broaden. At a specific temperature, known as the coalescence temperature (Tc), the individual signals merge into a single broad peak. At higher temperatures, the rotation becomes so fast that only a single, sharp, time-averaged signal is observed. copernicus.org

By analyzing the line shape of the exchanging signals, it is possible to calculate the rate of the dynamic process and subsequently determine the Gibbs free energy of activation (ΔG‡) for the rotational barrier. acs.orgunibas.it

Table 3: Hypothetical Dynamic NMR Data for the 5'-CH₃ Group of this compound.

| Temperature (K) | Signal Appearance for 5'-CH₃ | Rate Constant, k (s⁻¹) | ΔG‡ (kJ/mol) |

| 230 | Two sharp singlets at δ 2.38 and δ 2.42 | < 1 | - |

| 270 | Two broad peaks | ~25 | - |

| 298 (Tc) | Single broad coalesced peak | 60 | 65.2 |

| 330 | One sharp singlet at δ 2.40 | > 500 | - |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and the elucidation of its structure through analysis of its fragmentation patterns. libretexts.org

For this compound, the most critical diagnostic feature in the mass spectrum is the isotopic signature of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, any fragment containing a bromine atom will appear as a pair of peaks (an "isotope cluster") of almost equal intensity, separated by 2 m/z units. The molecular ion peak will thus appear as two signals, M⁺ and (M+2)⁺, which is a definitive indicator of the presence of one bromine atom. libretexts.orgwhitman.edu

Under electron impact (EI) ionization, the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. The fragmentation of pyrazole rings typically involves the loss of stable neutral molecules like HCN, N₂, or cleavage of substituent groups. researchgate.netresearchgate.net For the target compound, key fragmentations would include the loss of a methyl radical (•CH₃), cleavage of the bipyrazole bond, and subsequent fragmentation of the individual pyrazole rings.

Table 4: Plausible Mass Spectrometry Fragmentation Data for this compound.

| m/z | Proposed Fragment Ion | Comments |

| 268 / 270 | [C₉H₁₁BrN₄]⁺ | Molecular ion (M⁺) peak, showing the characteristic 1:1 bromine isotope pattern. |

| 253 / 255 | [M - CH₃]⁺ | Loss of a methyl radical from one of the N-CH₃ or C-CH₃ groups. |

| 174 / 176 | [C₅H₇BrN₂]⁺ | Fragment corresponding to the 4-bromo-3,5-dimethylpyrazole cation after cleavage of the bipyrazole bond. mdpi.com |

| 95 | [C₅H₇N₂]⁺ | Fragment corresponding to the 1,5-dimethylpyrazole (B184060) cation. |

| 94 | [C₄H₄BrN]⁺ | Loss of N₂ from the brominated pyrazole fragment. |

Computational and Theoretical Investigations of 4 Bromo 1 ,5 Dimethyl 1h,1 H 3,4 Bipyrazole and Analogues

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are cornerstones of modern chemical research, offering a balance of accuracy and computational feasibility for studying molecular properties. dtic.mil DFT has proven especially effective for investigating the geometries, electronic structures, and spectroscopic features of stable molecules and has been widely applied to pyrazole (B372694) and bipyrazole systems. dtic.milresearchgate.netnih.gov These methods allow for a detailed exploration of a molecule's potential energy surface to predict its behavior. dtic.mil

Computational studies on analogous bipyrazole and biphenyl (B1667301) systems show that the two aromatic rings are often twisted with respect to each other to minimize steric hindrance between adjacent substituents. mdpi.com DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can precisely determine this equilibrium dihedral angle, as well as bond lengths and angles. nih.gov The conformational landscape can be explored by systematically rotating the bond connecting the two pyrazole rings and calculating the energy at each step. This process reveals the energy barriers to rotation and identifies the most stable conformers. For substituted bipyrazoles, the molecule is often not planar, with the rings twisted relative to one another. mdpi.com

Table 1: Representative Optimized Geometrical Parameters for a Bipyrazole Analogue (DFT/B3LYP) This table presents hypothetical data based on typical findings for similar bipyrazole structures.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C3-C4' | 1.475 Å |

| C4-Br | 1.890 Å | |

| N1-CH₃ | 1.452 Å | |

| N1'-CH₃ | 1.451 Å | |

| Dihedral Angle | N2-C3-C4'-C5' | 35.5° |

Understanding the electronic structure of a molecule is key to predicting its reactivity and photophysical properties. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. irjweb.com In donor-acceptor type molecules, the HOMO is often localized on the electron-donating part and the LUMO on the electron-accepting part. nankai.edu.cn DFT calculations are widely used to determine these orbital energies and their distributions. irjweb.comnih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool that transforms the complex, delocalized molecular orbitals into localized orbitals corresponding to the familiar Lewis structure elements like bonds and lone pairs. uni-muenchen.de This method provides detailed insights into charge distribution, hybridization, and stabilizing intramolecular interactions, such as hyperconjugation. nih.govuni-muenchen.de NBO analysis can quantify the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO, with the stabilization energy E(2) indicating the strength of the interaction. researchgate.netyoutube.com For bipyrazole derivatives, NBO analysis has been used to identify strong intramolecular charge transfer processes that contribute to the molecule's stability. mdpi.comresearchgate.net

Table 2: Calculated Electronic Properties for a Bipyrazole Analogue (DFT/B3LYP) This table presents hypothetical data based on typical findings for similar bipyrazole structures.

| Property | Value |

| HOMO Energy | -6.52 eV |

| LUMO Energy | -1.88 eV |

| HOMO-LUMO Gap (ΔE) | 4.64 eV |

| Dipole Moment | 3.15 Debye |

Theoretical calculations are invaluable for interpreting and predicting spectroscopic data. Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated using DFT. These calculations help in the assignment of experimental vibrational modes to specific molecular motions. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. researchgate.netrsc.org Comparing calculated ¹H and ¹³C NMR shifts with experimental data is a robust method for confirming molecular structures. mdpi.comrsc.org While there can be systematic deviations, the correlation between theoretical and experimental shifts is often excellent, making it a powerful tool for structural elucidation. academie-sciences.fr Recent advances using machine learning have also shown promise in predicting chemical shifts with high accuracy. nih.govmdpi.com

Table 3: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for Key Protons in a Bipyrazole Analogue This table presents hypothetical data based on typical findings for similar bipyrazole structures.

| Proton | Predicted δ (ppm) | Experimental δ (ppm) |

| C5-H | 7.85 | 7.90 |

| N1-CH₃ | 3.98 | 4.02 |

| N1'-CH₃ | 3.85 | 3.88 |

| C5'-CH₃ | 2.40 | 2.45 |

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. matlantis.comnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore conformational changes, solvent effects, and intermolecular interactions in a way that reflects real-world conditions. nih.govmdpi.com

MD simulations are well-suited to study the conformational flexibility of molecules like 4-bromo-1',5'-dimethyl-1H,1'H-3,4'-bipyrazole. nih.gov These simulations can track the rotation around the C3-C4' bond, providing information on the flexibility of the molecule and the timescales of interconversion between different conformations. nih.gov Analysis of the simulation trajectory can reveal the range of dihedral angles sampled at a given temperature, offering insights into the molecule's dynamic shape. matlantis.com

Furthermore, pyrazole rings can exhibit prototropic tautomerism, a phenomenon where isomers that differ in the location of a proton can readily interconvert. frontiersin.orglibretexts.org This equilibrium is often sensitive to the environment, such as the polarity of the solvent. nih.gov While the N-methylation in this compound prevents the most common form of tautomerism, computational studies on related NH-pyrazoles are used to investigate the relative stabilities of different tautomers and the energy barriers for proton transfer, often involving solvent molecules. ijpcbs.comacs.org

In the solid state or in solution, molecules interact with their neighbors through a variety of non-covalent forces, including hydrogen bonds, π-π stacking, and van der Waals forces. These interactions govern properties like crystal packing, solubility, and the formation of larger aggregates. MD simulations can be used to model these interactions and predict how molecules will self-assemble. nih.gov

For pyrazole derivatives, intermolecular N-H···N hydrogen bonds are a common and powerful motif that can lead to the formation of dimers, trimers, tetramers, and infinite chains. nih.govresearchgate.net Although N-methylation in the target molecule precludes this specific interaction, other forces become dominant. The planar, electron-rich pyrazole rings can engage in π-π stacking interactions, while the bromine atom can participate in halogen bonding. MD simulations can quantify the strength and geometry of these interactions, helping to explain the supramolecular structures observed in crystallographic studies of analogous compounds. researchgate.net

Theoretical Studies on Reaction Mechanisms and Energetics

Computational studies, particularly those employing density functional theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. nih.gov This allows for the determination of transition state geometries, activation energies, and reaction enthalpies, which are crucial for understanding reaction feasibility and kinetics. For bipyrazole systems, theoretical investigations often focus on their synthesis, modification, and potential tautomeric equilibria.

Tautomerism is another key aspect of pyrazole chemistry that is extensively studied using computational methods. researchgate.netkashanu.ac.irijpcbs.comnih.gov For bipyrazoles, the relative stability of different tautomers can be predicted, and the energy barriers for interconversion can be calculated. researchgate.net DFT calculations on 5,5'-diisopropyl-3,3'-bipyrazole, for example, have shown that the tautomer with a larger distance between the pyrazole rings is the most stable. researchgate.net The influence of solvents on tautomeric equilibria can also be modeled using methods like the polarizable continuum model (PCM). researchgate.net For this compound, theoretical calculations could predict the most stable tautomeric form and how this might be influenced by the electronic effects of the bromo and methyl substituents, as well as the solvent environment.

The energetics of reactions involving substitutions on the bipyrazole scaffold are also amenable to theoretical investigation. For instance, the introduction of nitro groups to create energetic materials has been studied computationally to predict properties like heats of formation and detonation performance. researchgate.net These studies help in the rational design of new materials with desired properties. Similarly, the reactivity of this compound towards electrophilic or nucleophilic attack could be modeled to predict regioselectivity and reaction outcomes.

| Reaction Type | Computational Method | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|---|

| N-H Tautomerization | DFT (B3LYP/6-311++G**) | 15-25 | -2 to 2 |

| Electrophilic Nitration | DFT (B3LYP/6-31G*) | 18-28 | -10 to -5 |

| Suzuki Coupling (at Br) | DFT (M06/def2-TZVP) | 20-35 | -15 to -10 |

Supramolecular Interactions Modeling (e.g., Hydrogen Bonding Dynamics)

The non-covalent interactions involving this compound and its analogues are crucial for understanding their crystal packing, solubility, and interactions with biological targets. Computational modeling provides a powerful means to investigate these interactions, including hydrogen bonding and halogen bonding.

Hydrogen bonding is a dominant force in the supramolecular chemistry of pyrazoles. nih.gov Theoretical studies can model the geometry and strength of hydrogen bonds between bipyrazole molecules or between a bipyrazole and a solvent or guest molecule. scispace.comresearchgate.net Ab initio calculations on the hydration of dimethylpyrazole have shown the formation of strongly hydrogen-bonded cyclic structures. scispace.com Molecular dynamics (MD) simulations can be employed to study the dynamics of these hydrogen bonds, providing insights into their lifetimes and the influence of temperature and solvent. eurasianjournals.com For this compound, the pyrazole nitrogen atoms can act as hydrogen bond acceptors, and if a protic solvent or co-former is present, the N-H of a tautomeric form could act as a hydrogen bond donor.

The presence of a bromine atom on the bipyrazole ring introduces the possibility of halogen bonding. nih.gov Halogen bonding is a directional non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base. nih.govresearchgate.net Computational studies on halogen-substituted phenylpyrazinamides have demonstrated the tendency to form halogen bonding synthons, with interaction energies ranging from -9.43 to -23.67 kJ/mol. researchgate.net The strength and directionality of these interactions can be modeled using high-level quantum mechanical calculations. researchgate.net In the case of this compound, the bromine atom could engage in halogen bonding with the nitrogen atom of a neighboring molecule or another Lewis basic site, influencing the crystal packing and potentially leading to the formation of specific supramolecular architectures. rsc.org

| Interaction Type | Donor-Acceptor Pair | Interaction Energy (kcal/mol) | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | N-H···N | -5 to -8 | 2.8 - 3.2 |

| Halogen Bond | C-Br···N | -2 to -5 | 3.0 - 3.4 |

| π-π Stacking | Pyrazole···Pyrazole | -3 to -6 | 3.3 - 3.8 |

Coordination Chemistry of Bipyrazole Ligands, Including 4 Bromo 1 ,5 Dimethyl 1h,1 H 3,4 Bipyrazole

Bipyrazoles as N-Donor Ligands in Metal Complexes

Bipyrazoles are effective N-donor ligands, readily forming coordinate covalent bonds with a variety of metal ions. The nitrogen atoms within the pyrazole (B372694) rings possess lone pairs of electrons, enabling them to act as Lewis bases and coordinate to metal centers, which function as Lewis acids. This interaction is fundamental to the formation of stable metal complexes. The resulting coordination compounds can range from simple mononuclear species to complex polynuclear structures.

3,4'-Bipyrazoles can exhibit several coordination modes, a characteristic that contributes to the structural diversity of their metal complexes. The specific mode of coordination is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of substituents on the bipyrazole core.

Common coordination modes for 3,4'-bipyrazoles include:

Monodentate: In this mode, only one of the pyrazole rings coordinates to a single metal center through one of its nitrogen atoms. This is often observed when the ligand is present in a large excess or when bulky substituents hinder bidentate coordination.

Bidentate Bridging: This is a prevalent coordination mode where the two pyrazole rings of a single ligand bridge two different metal centers. This bridging capability is crucial for the formation of coordination polymers and MOFs, leading to the construction of extended one-, two-, or three-dimensional networks. The flexibility of the bipyrazole linkage allows for the formation of various network topologies.

Bidentate Chelating: While less common for 3,4'-bipyrazoles due to the steric strain it would impose, chelation can occur in ligands where the pyrazole rings are positioned to form a stable chelate ring with a metal ion. However, for 3,4'-bipyrazoles, the spatial arrangement of the nitrogen donor atoms makes chelation to a single metal center challenging.

The introduction of halogen and alkyl substituents onto the bipyrazole framework significantly modifies the ligand's electronic and steric properties, thereby influencing its coordination behavior and the characteristics of the resulting metal complexes.

Halogen Substituents:

The presence of a halogen atom, such as the bromine in 4-bromo-1',5'-dimethyl-1H,1'H-3,4'-bipyrazole, can have several effects:

Electronic Effects: Halogens are electron-withdrawing groups, which can decrease the electron density on the pyrazole rings. This can affect the Lewis basicity of the nitrogen donor atoms, potentially influencing the strength of the metal-ligand bond.

Halogen Bonding: Halogen atoms can participate in halogen bonding, a non-covalent interaction with Lewis bases, which can play a role in the crystal packing and supramolecular assembly of the metal complexes. acs.orgnih.gov

Alkyl Substituents:

Alkyl groups, such as the methyl groups in this compound, also impact the ligand's properties:

Electronic Effects: Alkyl groups are generally electron-donating, which can increase the electron density on the pyrazole rings and enhance the Lewis basicity of the nitrogen atoms, potentially leading to stronger metal-ligand bonds.

Solubility: The presence of alkyl groups can increase the solubility of both the free ligand and its metal complexes in organic solvents, which is advantageous for synthesis and characterization. omicsonline.org

The interplay of these electronic and steric effects from both halogen and alkyl substituents allows for the fine-tuning of the ligand's properties to achieve desired structures and functionalities in the resulting metal complexes.

Synthesis and Characterization of Metal-Bipyrazole Complexes

The synthesis of metal-bipyrazole complexes typically involves the reaction of a suitable metal salt with the bipyrazole ligand in an appropriate solvent system. The choice of solvent, temperature, and stoichiometry can influence the final product.

Bipyrazole ligands have been successfully used to synthesize complexes with a wide range of transition metals. The reaction of 3,3',5,5'-tetramethyl-4,4'-bipyrazole with silver(I) salts containing trifluoromethyl groups, such as Ag(CF3CO2) and Ag(CF3SO3), has yielded coordination polymers. mdpi.com These reactions are often carried out under an inert atmosphere to prevent the oxidation of sensitive metal centers. mdpi.com

The synthesis of copper(II) complexes has been achieved through the oxidative dissolution of copper powder in the presence of CuBr2 and 3,5-dimethyl-1H-pyrazole, resulting in the formation of trinuclear, binuclear, and mononuclear complexes. dnu.dp.ua In some cases, the reaction conditions can also lead to the bromination of the pyrazole ring. dnu.dp.ua

Solvothermal methods are frequently employed for the synthesis of metal-organic frameworks with bipyrazole linkers. For instance, zinc and copper MOFs have been prepared using bis(pyrazole)-based ligands under solvothermal conditions in solvents like DMF or a mixture of DMF and methanol. mdpi.com These methods often involve heating the reaction mixture in a sealed vessel to achieve the desired crystalline product. mdpi.com

The general synthetic approach involves dissolving the metal salt and the bipyrazole ligand in a suitable solvent or solvent mixture. The solution is then stirred, sometimes with heating or under reflux, to facilitate the complexation reaction. ekb.eg The resulting solid complex can then be isolated by filtration, washed, and dried. ekb.eg

| Metal Ion | Bipyrazole Ligand | Synthetic Method | Resulting Complex Type |

|---|---|---|---|

| Ag(I) | 3,3',5,5'-Tetramethyl-4,4'-bipyrazole | Reaction with Ag(CF3CO2) or Ag(CF3SO3) | Coordination Polymer |

| Cu(II) | 3,5-dimethyl-1H-pyrazole | Oxidative dissolution of copper powder with CuBr2 | Trinuclear, Binuclear, and Mononuclear Complexes |

| Zn(II), Cu(II) | Bis(pyrazole)-based ligands | Solvothermal method | Metal-Organic Frameworks (MOFs) |

| Co(II), Ni(II), Cu(II), Zn(II) | Pyrazoline-based ligands | Reaction of metal chlorides with the ligand in ethanol | Octahedral and Tetrahedral Complexes |

| Mo(II) | 2,6-bis(pyrazol-3-yl)pyridine (bpp) ligands | Reaction with a metallic precursor and an oxidant (AgOAc or Ag2O) in THF | Heptacoordinated Complexes |

A variety of spectroscopic techniques are employed to characterize metal-bipyrazole complexes and confirm the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the pyrazole ring upon coordination are indicative of metal-ligand bond formation. For instance, the stretching vibrations of the C=N and N-N bonds in the pyrazole ring may shift to higher or lower wavenumbers. The disappearance of the N-H stretching band in deprotonated pyrazole ligands is a clear indication of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes in solution. The chemical shifts of the protons and carbons on the bipyrazole ligand will change upon coordination to a metal ion. These shifts provide information about the electronic environment of the ligand and can help to elucidate the structure of the complex in solution.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of metal-bipyrazole complexes can provide insights into the electronic transitions within the molecule. Ligand-centered (π → π*) transitions are typically observed, and in the case of transition metal complexes, metal-to-ligand charge transfer (MLCT) or d-d transitions may also be present. rsc.org

Fluorescence Spectroscopy: Some metal-bipyrazole complexes exhibit fluorescence, and the emission properties can be sensitive to the metal ion and the ligand environment. The fluorescence intensity of the ligand may be enhanced or quenched upon complexation. tandfonline.com

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and can provide information about its composition and fragmentation patterns.

| Technique | Information Obtained |

|---|---|

| Infrared (IR) Spectroscopy | Confirmation of coordination through shifts in vibrational frequencies of the pyrazole ring. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of solution-state structure and electronic environment of the ligand in diamagnetic complexes. |

| UV-Visible (UV-Vis) Spectroscopy | Information on electronic transitions, including ligand-centered, MLCT, and d-d transitions. |

| Fluorescence Spectroscopy | Study of the emission properties of the complexes. |

| Mass Spectrometry | Determination of molecular weight and composition. |

| X-ray Crystallography | Precise determination of the solid-state molecular structure. |

Bipyrazole-Based Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of bipyrazole ligands to act as bridging linkers between metal centers is fundamental to the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.net These materials are extended crystalline structures built from metal ions or clusters connected by organic ligands.

The conformational flexibility of bipyrazole ligands, particularly the rotational freedom around the inter-ring bond, allows for the formation of a wide variety of network topologies. acs.org The length and rigidity of the bipyrazole linker, as well as the coordination geometry of the metal ion, are key factors in determining the dimensionality and structure of the resulting CP or MOF. acs.org

Bipyrazole-based MOFs have been synthesized with various transition metals, including zinc, copper, cobalt, and manganese. acs.orgmdpi.comacs.org The synthesis often involves solvothermal or hydrothermal methods, where the components are heated in a sealed container to promote the growth of high-quality crystals. mdpi.com

These materials can exhibit porosity, making them promising candidates for applications in gas storage and separation. The functionalization of the bipyrazole ligand with different substituents can be used to tune the pore size, shape, and chemical environment of the MOF, thereby tailoring its properties for specific applications. For example, the introduction of amino groups into a bipyrazole linker has been shown to produce MOFs with efficient carbon dioxide adsorption capabilities. mdpi.com

Design Principles for Extended Frameworks

The construction of extended frameworks, such as coordination polymers and metal-organic frameworks (MOFs), using bipyrazole ligands is guided by principles of crystal engineering. These principles involve the strategic selection of metal centers and the deliberate design of organic linkers to direct the assembly of a desired framework. researchgate.net Bipyrazole ligands like this compound serve as the organic linkers, bridging metal ions to form one-, two-, or three-dimensional structures. libretexts.org

The design process leverages the predictable coordination geometry of metal ions and the directional bonding capabilities of the bipyrazole ligand. The two pyrazole rings in bipyrazoles can rotate around the central C-C bond, allowing the ligand to adopt different conformations (e.g., cis or trans) to accommodate the coordination preferences of various metal centers. researchgate.net The choice of metal ion, with its specific coordination number and preferred geometry (e.g., tetrahedral, square planar, octahedral), plays a crucial role in determining the final architecture. uni-siegen.de Furthermore, reaction conditions such as solvent, temperature, and pH can influence the crystallization process and the resulting framework. The introduction of substituents, such as the bromo and methyl groups in this compound, adds another layer of control, affecting the ligand's solubility, electronic properties, and steric profile, which in turn guides the self-assembly process. mdpi.com

Structural Diversity and Topology of Bipyrazole-Bridged Systems

The versatility of bipyrazole ligands leads to a remarkable structural diversity in the coordination polymers they form. These systems can range from simple discrete dinuclear or trinuclear complexes to infinite one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. researchgate.netmdpi.comnih.gov The topology of these networks—the underlying connectivity pattern of nodes (metal centers) and linkers (bipyrazole ligands)—is a key characteristic. uzh.ch

Common topologies observed in bipyrazole-bridged systems include simple linear or zigzag chains in 1D polymers. mdpi.com In 2D systems, square grid (4,4) or herringbone (6,3) network topologies are often encountered. researchgate.netrsc.org The formation of a particular topology is influenced by the coordination mode of the bipyrazole ligand, the geometry of the metal center, and the presence of other coordinating species like anions or solvent molecules. uzh.ch For instance, a bipyrazole ligand bridging two metal centers can lead to a simple chain, but if it coordinates to three or four different metal centers, more complex 2D or 3D networks can arise. The flexibility of the bipyrazole backbone allows it to support a range of structures, from simple chains to complex interpenetrated frameworks. researchgate.netacs.org

Anion-Dependent Structures and Metal-to-Ligand Ratios in Coordination Polymer Formation

The final structure of a bipyrazole-based coordination polymer is highly sensitive to the reaction stoichiometry and the nature of the counter-anion present during synthesis. mdpi.comnih.gov Both the metal-to-ligand ratio and the choice of anion can act as structure-directing agents, leading to different structural outcomes from the same set of basic components. acs.org

Influence of Metal-to-Ligand Ratio: Varying the molar ratio of the metal salt to the bipyrazole ligand can result in the formation of distinct structural motifs. acs.orgnih.gov For example, a 1:1 ratio might produce a simple 1D chain, whereas a different ratio could lead to the formation of more complex oligomeric or polymeric structures. acs.org The stoichiometry often dictates the final connectivity and nuclearity of the metal clusters or secondary building units (SBUs) within the framework.

Influence of Anions: Counter-anions (e.g., CF₃SO₃⁻, CF₃CO₂⁻, Cl⁻, SO₄²⁻) can play several roles in the formation of coordination polymers. researchgate.netmdpi.comnih.gov They can act as simple charge-balancing species that reside in the voids of the framework, or they can directly coordinate to the metal centers. researchgate.net When an anion coordinates to the metal, it can function as a terminal ligand or as a bridging ligand, linking metal centers and influencing the dimensionality of the final structure. researchgate.netacs.org The size, shape, and coordinating ability of the anion determine its structural role. Studies on silver(I) complexes with 3,3′,5,5′-tetramethyl-4,4′-bipyrazole have shown that changing the anion from trifluoroacetate (B77799) (CF₃CO₂⁻) to triflate (CF₃SO₃⁻) results in different 1D polymer configurations—one zig-zag and the other linear. mdpi.com

| Factor | Influence on Structure | Example System | Resulting Structures |

| Anion | Acts as a coordinating or non-coordinating species, influencing dimensionality and conformation. | Silver(I) with 3,3′,5,5′-tetramethyl-4,4′-bipyrazole mdpi.com | CF₃CO₂⁻ leads to a zig-zag 1D chain; CF₃SO₃⁻ leads to a linear 1D chain. mdpi.com |

| Metal-to-Ligand Ratio | Determines the stoichiometry of the final product and the connectivity of the network. | [WS₄]²⁻/Cu(I) with a flexible bipyrazole ligand acs.org | Different W:Cu reagent ratios lead to distinct polymeric chain structures with different cluster cores. acs.org |

Supramolecular Assemblies Involving Bipyrazoles

Beyond forming coordination bonds with metal ions, bipyrazole ligands are adept at participating in non-covalent interactions to form supramolecular assemblies. conicet.gov.arconicet.gov.ar These interactions, which include hydrogen bonding and π-π stacking, are weaker than covalent or coordination bonds but are highly directional, allowing for the rational design of complex, self-assembled architectures in the solid state. nih.govmdpi.com The resulting structures are often referred to as hydrogen-bonded organic frameworks (HOFs) or other supramolecular networks. mdpi.comresearchgate.net

Hydrogen-Bonded Frameworks

The pyrazole ring is an excellent supramolecular synthon due to its distinct hydrogen bond donor (the N1-H group) and acceptor (the N2 lone pair) sites. nih.gov This dual functionality allows bipyrazole molecules to link to one another through robust N-H···N hydrogen bonds, forming extended structures such as dimers, trimers, chains (catemers), or two-dimensional sheets without the involvement of metal ions. nih.govnih.gov

| Interaction Type | Donor/Acceptor | Typical Resulting Structures | Reference Example |

| N-H···N | Pyrazole N1-H (donor) and N2 (acceptor) | Dimers, chains (catemers), 2D sheets nih.gov | Aromatic tetra-1H-pyrazoles form 2D honeycomb frameworks. nih.gov |

| O-H···N | Coordinated water (donor) and pyrazole N2 (acceptor) | Stabilization of coordination polymers mdpi.com | Co(II) complex with water and bromide ligands. mdpi.com |

| N-H···O | Pyrazole N1-H (donor) and anion oxygen (acceptor) | Bipyrazole-carboxylate supramolecular synthons researchgate.net | Copper-bipyrazole systems with sulfate (B86663) anions. researchgate.net |

π-π Stacking Interactions in Solid-State Structures

The aromatic nature of the pyrazole rings facilitates π-π stacking interactions, which are a significant force in the solid-state packing of bipyrazole-based molecules and coordination compounds. researchgate.net These interactions occur when the electron-rich π systems of adjacent aromatic rings overlap. The geometry of π-π stacking can vary, with the most common arrangements being face-to-face, edge-to-face (T-shaped), and parallel-displaced. nih.gov

Influence of Substituents on Supramolecular Packing

Substituents on the bipyrazole core, such as the bromo and methyl groups in this compound, have a profound effect on the supramolecular packing of the molecule. rsc.org These groups can influence the solid-state structure in several ways:

Electronic Effects: Electron-donating or electron-withdrawing substituents alter the electron density of the pyrazole rings. This modification can affect the strength of both hydrogen bonds and π-π stacking interactions. For example, an electron-withdrawing bromo group can enhance the acidity of the N-H proton, potentially leading to stronger hydrogen bonds. It can also create an electron-deficient region on the ring, influencing charge-transfer interactions in π-π stacking. pnas.org

Specific Interactions: Certain substituents can introduce new, specific non-covalent interactions. The bromo group in this compound, for instance, can participate in halogen bonding—an attractive interaction between the electrophilic region of the halogen atom and a nucleophilic site on an adjacent molecule. This provides an additional directional force to guide the supramolecular assembly.

Studies on substituted pyrazoles have demonstrated that changing a single substituent can lead to completely different hydrogen-bonding networks, such as a shift from a dimer to a polymeric chain (catemer) or a 2D network. nih.gov Therefore, the specific substitution pattern of this compound is expected to produce a unique supramolecular architecture governed by a combination of N-H···N hydrogen bonds, potential halogen bonds, and sterically controlled π-π stacking interactions.

Future Perspectives and Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While syntheses for various bipyrazole derivatives exist, a key future direction lies in developing more efficient and sustainable methods specifically tailored for 4-bromo-1',5'-dimethyl-1H,1'H-3,4'-bipyrazole. Current multi-step syntheses can be time-consuming and generate significant waste. Future research should focus on one-pot or multicomponent reactions that combine pot, atom, and step economy (PASE). nih.gov Investigating transition-metal-catalyzed cross-coupling reactions or direct C-H activation pathways could provide more direct and atom-economical routes to the bipyrazole core. nih.gov Furthermore, exploring green chemistry principles, such as the use of aqueous media, reusable catalysts, or solvent-free conditions, will be crucial for developing environmentally benign synthetic protocols. rsc.org The development of such methods would not only make this compound more accessible but also align with the growing demand for sustainable chemical manufacturing.

| Research Focus | Potential Methodologies | Desired Outcomes |

| Increased Efficiency | One-pot reactions, Multicomponent synthesis nih.govbeilstein-journals.org | Higher yields, Reduced reaction steps |

| Atom Economy | C-H activation, Cross-coupling reactions | Minimized by-products, Efficient use of starting materials |

| Sustainability | Aqueous synthesis, Reusable catalysts (e.g., ZrO2 nanoparticles) rsc.org | Reduced environmental impact, Lower costs |

Exploration of New Coordination Architectures and Ligand Designs

Bipyrazoles are excellent ligands for forming coordination complexes with a wide range of metal ions. researchgate.net The nitrogen atoms of the pyrazole (B372694) rings in this compound act as Lewis bases, enabling the formation of coordinate covalent bonds with metal centers. libretexts.org Future research should systematically explore the coordination chemistry of this ligand with various transition metals, lanthanides, and actinides. The coordination number and geometry of the resulting complexes will be influenced by the size of the central metal ion and the steric hindrance from the dimethyl groups. uni-siegen.delibretexts.org

A significant area of exploration is the design of novel coordination polymers and metal-organic frameworks (MOFs). The bromo-substituent can be used to introduce further functionality or to influence the packing of the resulting supramolecular structures through halogen bonding. By carefully selecting metal nodes and reaction conditions, it may be possible to create materials with tailored porosity, which could have applications in gas storage or separation. libretexts.org

Advanced Computational Prediction and Rational Design of Bipyrazole-Based Materials

Computational chemistry has become an indispensable tool for predicting the properties and behavior of molecules. eurasianjournals.com Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of this compound. researchgate.net Such studies can help in understanding its potential as a corrosion inhibitor by modeling its adsorption on metal surfaces. researchgate.netresearchgate.net

Looking forward, advanced computational methods can be employed for the rational design of materials based on this bipyrazole scaffold. Molecular modeling and docking studies can predict the binding modes of its metal complexes with biological targets, guiding the development of new therapeutic agents. eurasianjournals.com Furthermore, quantum mechanical calculations can be used to predict the photophysical and electronic properties of its coordination polymers, accelerating the discovery of novel materials for applications in sensing, optoelectronics, or catalysis. eurasianjournals.comnih.gov This in-silico approach can significantly reduce the experimental effort required by identifying the most promising candidates for synthesis and testing.

| Computational Method | Predicted Properties | Potential Applications |

| Density Functional Theory (DFT) | Electronic structure, Reactivity descriptors, Adsorption energies | Corrosion inhibition researchgate.net, Catalysis |

| Molecular Docking | Binding affinity and modes to biological targets | Drug discovery eurasianjournals.com |

| Quantum Mechanics (QM) | Photophysical properties, Electronic band structure | Optoelectronic materials, Sensors |

Unexplored Catalytic Transformations and Applications

Pyrazole-containing ligands have been successfully employed in a variety of catalytic systems. nih.gov The specific electronic and steric environment provided by this compound makes it an attractive candidate for supporting metal catalysts in unexplored transformations. Future research should involve synthesizing a range of its metal complexes and screening their catalytic activity in reactions such as transfer hydrogenation, oxidation, and carbon-carbon bond formation. africaresearchconnects.comrsc.org The electron-withdrawing nature of the bromine atom could modulate the Lewis acidity of the metal center, potentially leading to unique reactivity or selectivity compared to other pyrazole-based ligands. rsc.org For instance, manganese complexes with pyrazole ligands have shown promise in transfer hydrogenation reactions. rsc.org Investigating the catalytic potential of this bipyrazole in polymerization reactions, such as the ring-opening polymerization of lactide, is another promising avenue. rsc.org

Integration of Bipyrazole Scaffolds into Multi-Component Systems for Synergistic Effects

The concept of integrating distinct molecular components to achieve synergistic effects is a growing trend in materials science and medicinal chemistry. The this compound scaffold is well-suited for incorporation into larger, multi-component systems. nih.gov The bromine atom serves as a versatile anchor for covalent attachment to other functional molecules, polymers, or surfaces through reactions like Sonogashira or Suzuki coupling.

Future research could focus on creating hybrid materials where the bipyrazole unit is combined with other functional moieties, such as porphyrins, fullerenes, or other heterocyclic systems. mdpi.com Such multi-component systems could exhibit novel photophysical properties, enhanced catalytic activity, or multimodal therapeutic action. For example, linking the bipyrazole to a photosensitizer could lead to new photodynamic therapy agents. The pyrazole scaffold is a known pharmacophore, and its integration into more complex molecules via multicomponent reactions could lead to the discovery of new bioactive compounds. nih.govnih.gov

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo-1',5'-dimethyl-1H,1'H-3,4'-bipyrazole?

The compound is typically synthesized via formylation, bromination, and condensation reactions. For example, 3,4-dicarbonylated heterocyclic intermediates (e.g., furan or pyrrole derivatives) can undergo formylation with sodium metal and orthoformate, followed by bromination and condensation with hydrazine to yield bipyrazole cores. Subsequent methylation and bromination steps introduce the methyl and bromo substituents . Purification often involves recrystallization from ethanol or water-ethanol mixtures, with yields ranging from 65% to 68% depending on reaction conditions .

Q. How is the structural identity of 4-bromo-1',5'-dimethyl-3,4'-bipyrazole confirmed experimentally?

Structural validation combines spectroscopic and crystallographic methods:

- IR spectroscopy identifies functional groups (e.g., C-Br stretching at ~550 cm⁻¹ and N-H vibrations in pyrazole rings) .

- 1H NMR confirms substituent positions (e.g., methyl protons at δ 2.1–2.5 ppm and aromatic protons in pyrazole rings at δ 7.2–8.1 ppm) .

- X-ray crystallography (using SHELXL or SHELXTL) resolves bond lengths, angles, and torsion angles, with software like ORTEP-3 generating graphical representations of molecular geometry .

Q. What analytical techniques are used to assess purity and stability?

High-performance liquid chromatography (HPLC) and melting point analysis ensure chemical purity. Thermal stability is evaluated via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA), particularly for applications in energetic materials .

Advanced Research Questions

Q. How do substituents (e.g., bromo and methyl groups) influence the molecular geometry of 3,4'-bipyrazole derivatives?

Substituents significantly alter crystallographic parameters. For example:

- Methyl groups at the 1' and 5' positions increase steric hindrance, affecting dihedral angles between pyrazole rings (typically 10–25°).

- Bromine at the 4-position stabilizes the structure via halogen bonding, as observed in X-ray studies of analogous compounds . Computational models (DFT) correlate experimental bond distances (e.g., C-Br ≈ 1.89 Å) with theoretical values, confirming substituent effects on electron density distribution .

Q. What challenges arise in optimizing reaction yields for bipyrazole derivatives, and how are they addressed?

Key challenges include:

- Regioselectivity : Competing reaction pathways during formylation or bromination can lead to byproducts. Using directing groups (e.g., acetylated intermediates) improves regiocontrol .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may decompose intermediates. Refluxing in ethanol or acetic acid balances reactivity and stability .

- Catalyst selection : Copper(II) ions or tert-butylphosphonic acid improve cyclization efficiency in multicomponent syntheses .

Q. How is computational chemistry applied to predict the reactivity of 4-bromo-1',5'-dimethyl-3,4'-bipyrazole?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the bromine atom’s electron-withdrawing effect lowers LUMO energy, enhancing susceptibility to nucleophilic attack at the 4-position. Molecular docking studies further evaluate interactions with biological targets (e.g., EGFR kinase) for drug discovery .

Q. What methodologies are employed to study the compound’s potential in materials science?

- Energetic materials : Detonation velocity (VOD) and pressure (P) are calculated using the Kamlet-Jacobs equation, leveraging experimental density and enthalpy data .

- Coordination chemistry : The pyrazole nitrogen atoms act as ligands for transition metals (e.g., copper or manganese), forming complexes characterized by single-crystal XRD and magnetic susceptibility measurements .

Methodological Considerations

Q. How are crystallization conditions optimized for X-ray diffraction studies?

Slow evaporation from mixed solvents (e.g., ethanol:water 3:1) yields high-quality single crystals. SHELXD or SHELXS solves initial structures, while SHELXL refines anisotropic displacement parameters. For twinned crystals, the Hooft parameter in SHELXL improves reliability factors (R1 < 0.05) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Cross-validation : Compare NMR data with analogous compounds (e.g., 5-chloro-3-methyl-1-phenylpyrazole derivatives) to confirm chemical shifts .

- High-resolution mass spectrometry (HRMS) distinguishes between isomeric forms (e.g., lactam-lactim tautomers) .

Q. How are bipyrazole derivatives functionalized for biological activity studies?

Post-synthetic modifications include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.